molecular formula C23H36O8 B12780696 3''-Hydroxypravastatin, (R)- CAS No. 773073-26-0

3''-Hydroxypravastatin, (R)-

Cat. No.: B12780696
CAS No.: 773073-26-0
M. Wt: 440.5 g/mol
InChI Key: ASZMMNUWSMFMJO-HMCXMWFFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3’'-Hydroxypravastatin, ®- typically involves the hydroxylation of pravastatin. This process can be achieved through various chemical reactions, including the use of specific enzymes or chemical reagents that introduce the hydroxyl group at the desired position .

Industrial Production Methods: Industrial production of 3’'-Hydroxypravastatin, ®- often involves fermentation processes followed by chemical modifications. The fermentation process usually employs microorganisms such as Streptomyces carbophilus to produce the precursor compounds, which are then chemically modified to yield the final product .

Chemical Reactions Analysis

Types of Reactions: 3’'-Hydroxypravastatin, ®- undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols .

Scientific Research Applications

3’'-Hydroxypravastatin, ®- has several scientific research applications:

    Chemistry: It is used as a reference compound in analytical chemistry to study the behavior of statins and their derivatives.

    Biology: It is used in studies investigating the metabolic pathways of statins and their effects on cellular processes.

    Medicine: It is used in pharmacological research to understand the efficacy and safety of statin derivatives in lowering cholesterol levels.

    Industry: It is used in the development of new pharmaceutical formulations and in quality control processes.

Mechanism of Action

3’'-Hydroxypravastatin, ®- exerts its effects by inhibiting the enzyme HMG-CoA reductase , which is a key enzyme in the biosynthesis of cholesterol. By inhibiting this enzyme, the compound reduces the production of cholesterol in the liver, leading to lower plasma cholesterol levels. This mechanism involves the upregulation of hepatic LDL receptors, which enhances the clearance of LDL cholesterol from the bloodstream .

Comparison with Similar Compounds

    Pravastatin: The parent compound from which 3’'-Hydroxypravastatin, ®- is derived.

    Rosuvastatin: Another statin with a similar mechanism of action but different chemical structure.

    Atorvastatin: A widely used statin with a different side chain structure.

Uniqueness: 3’'-Hydroxypravastatin, ®- is unique due to its specific hydroxylation pattern, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other statins .

Properties

CAS No.

773073-26-0

Molecular Formula

C23H36O8

Molecular Weight

440.5 g/mol

IUPAC Name

(3R,5R)-7-[(1S,2S,6S,8S,8aR)-6-hydroxy-8-[(2S,3R)-3-hydroxy-2-methylbutanoyl]oxy-2-methyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoic acid

InChI

InChI=1S/C23H36O8/c1-12-4-5-15-8-17(26)10-20(31-23(30)13(2)14(3)24)22(15)19(12)7-6-16(25)9-18(27)11-21(28)29/h4-5,8,12-14,16-20,22,24-27H,6-7,9-11H2,1-3H3,(H,28,29)/t12-,13-,14+,16+,17+,18+,19-,20-,22-/m0/s1

InChI Key

ASZMMNUWSMFMJO-HMCXMWFFSA-N

Isomeric SMILES

C[C@H]1C=CC2=C[C@H](C[C@@H]([C@@H]2[C@H]1CC[C@H](C[C@H](CC(=O)O)O)O)OC(=O)[C@@H](C)[C@@H](C)O)O

Canonical SMILES

CC1C=CC2=CC(CC(C2C1CCC(CC(CC(=O)O)O)O)OC(=O)C(C)C(C)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.